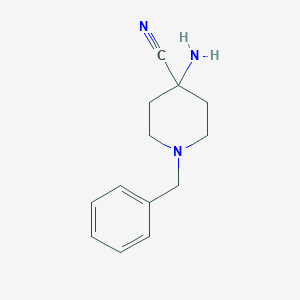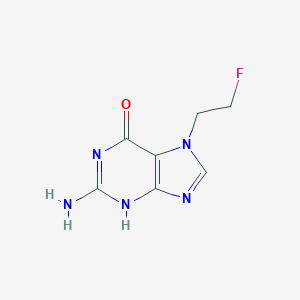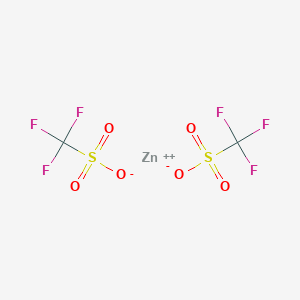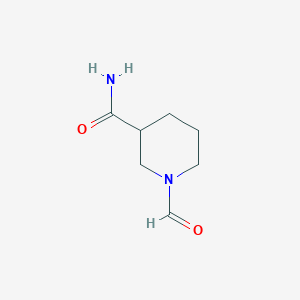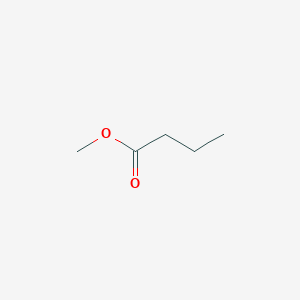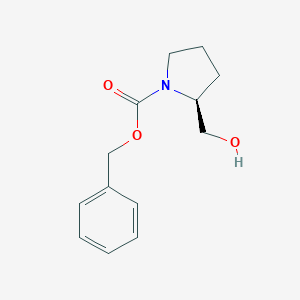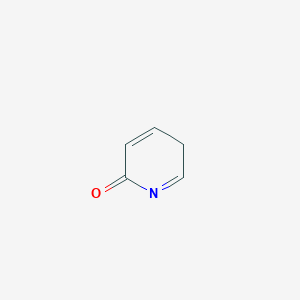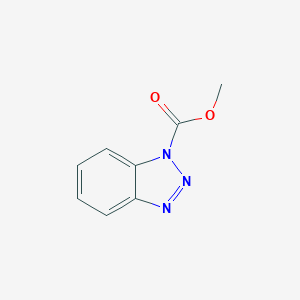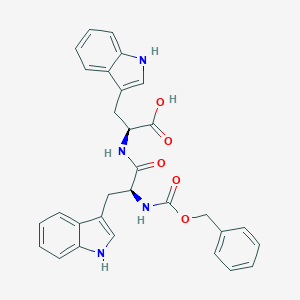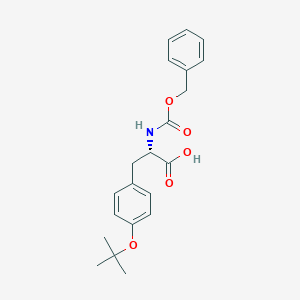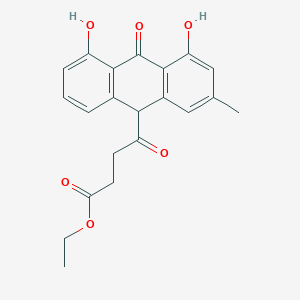
10-beta-Carbethoxypropionylchrysarobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-beta-Carbethoxypropionylchrysarobin is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of chrysarobin, a natural substance that has been used for centuries in traditional medicine. In recent years, researchers have focused on the synthesis and properties of 10-beta-Carbethoxypropionylchrysarobin, and have found that it has a wide range of potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 10-beta-Carbethoxypropionylchrysarobin is complex and not yet fully understood. However, studies have shown that it works by inhibiting the growth and proliferation of cancer cells, and by inducing apoptosis, or programmed cell death, in these cells. It is believed that 10-beta-Carbethoxypropionylchrysarobin may also have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Biochemische Und Physiologische Effekte
Studies have found that 10-beta-Carbethoxypropionylchrysarobin has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, and to induce the expression of genes that are involved in apoptosis. It may also have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 10-beta-Carbethoxypropionylchrysarobin is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancers, and may be useful in the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to work with, and it may have toxic effects on cells at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 10-beta-Carbethoxypropionylchrysarobin. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is ongoing research into the mechanisms of action of 10-beta-Carbethoxypropionylchrysarobin, and how it interacts with cancer cells and other biological systems. Overall, there is great potential for this compound to be used in a wide range of scientific research applications in the future.
Synthesemethoden
The synthesis of 10-beta-Carbethoxypropionylchrysarobin is a complex process that involves several steps. The starting material for the synthesis is chrysarobin, which is extracted from the roots of the Indian tree Andira araroba. The chrysarobin is then chemically modified to produce 10-beta-Carbethoxypropionylchrysarobin.
Wissenschaftliche Forschungsanwendungen
10-beta-Carbethoxypropionylchrysarobin has been widely studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have found that 10-beta-Carbethoxypropionylchrysarobin has potent anti-cancer properties, and may be effective in treating a wide range of cancers, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
127848-71-9 |
|---|---|
Produktname |
10-beta-Carbethoxypropionylchrysarobin |
Molekularformel |
C21H20O6 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate |
InChI |
InChI=1S/C21H20O6/c1-3-27-17(25)8-7-15(23)18-12-5-4-6-14(22)19(12)21(26)20-13(18)9-11(2)10-16(20)24/h4-6,9-10,18,22,24H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
IRAGWLLQCZCTSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Kanonische SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonyme |
1,8-dihydroxy-3-methyl-10-(4'-carbethoxy-1'-oxopropionyl)-9(10H)-anthracenone 10-BCPCB 10-beta-carbethoxypropionylchrysarobin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



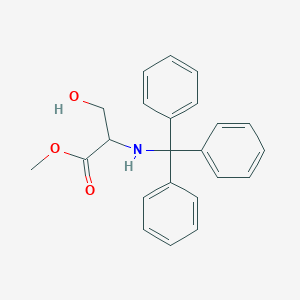
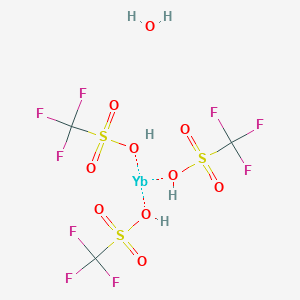
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
